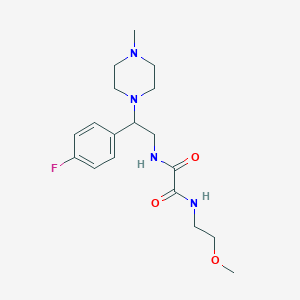

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

説明

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a methoxyethyl side chain.

特性

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN4O3/c1-22-8-10-23(11-9-22)16(14-3-5-15(19)6-4-14)13-21-18(25)17(24)20-7-12-26-2/h3-6,16H,7-13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRYUOHYXGOQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and 2-methoxyethylamine to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amine derivatives.

科学的研究の応用

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The oxalamide linkage plays a crucial role in maintaining the structural integrity and stability of the compound.

類似化合物との比較

Table 1: Structural and Functional Comparison with Analogous Oxalamides

Key Observations:

- Substituent Impact on Activity:

- The 4-fluorophenyl group (shared with GMC-4 and Compound 23) is associated with enhanced metabolic stability and receptor affinity .

- Piperazine and methoxyethyl groups in the target compound may improve solubility compared to lipophilic analogs like S336, which rely on aromatic substituents for flavor receptor binding .

- Halogenated phenyl groups (e.g., chloro, bromo) in compounds correlate with enzyme inhibitory activity, suggesting the target compound’s 4-fluorophenyl group could confer similar properties .

- Biological Activity Divergence:

Toxicological and Regulatory Comparisons

Table 3: Toxicological and Regulatory Profiles

Key Observations:

- Safety Margins: S336’s high NOEL (100 mg/kg bw/day) and large safety margins (>33 million) support its regulatory approval . The target compound’s piperazine group may necessitate additional neurotoxicity studies, as piperazines can interact with CNS receptors.

- Metabolism: Oxalamides are typically metabolized via hydrolysis and oxidation. The target compound’s 4-methylpiperazine may undergo N-demethylation or ring oxidation, differing from S336’s glucuronidation pathway .

生物活性

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a piperazine moiety and various aromatic substituents, suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 421.5 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H32FN5O3 |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 906151-02-8 |

The biological activity of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is believed to stem from its ability to interact with various biological targets, particularly in the context of neuropharmacology and oncology. Compounds with similar structures have demonstrated significant activity against various bacterial strains and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties exhibit antimicrobial properties. For example, derivatives similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide have shown effectiveness against Mycobacterium smegmatis, suggesting a potential for antibiotic development .

Anticancer Properties

The unique combination of substituents in this compound may allow for selective receptor binding, influencing pathways involved in cancer proliferation. Studies on related oxalamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the compound's structure affect its biological activity. The following table summarizes findings from various studies:

| Compound | Biological Activity |

|---|---|

| N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Antimicrobial and anticancer properties |

| N1-(3-bromo-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl)oxalamide | Altered reactivity; potential for different pharmacological profiles |

| N1-(5-bromo-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Changes in lipophilicity and binding profiles |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxalamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide exhibited cytotoxic effects, leading to apoptosis at concentrations of 10 µM. The mechanism was linked to the inhibition of specific oncogenic pathways, highlighting the compound's potential as a lead candidate for further development .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including coupling of fluorophenyl-piperazine intermediates with methoxyethyl oxalamide precursors. Key steps require:

- Controlled temperatures (e.g., 0–5°C for amine coupling to prevent side reactions).

- Inert atmospheres (argon/nitrogen) to protect sensitive intermediates from oxidation.

- Catalysts like HATU or EDCI for amide bond formation, improving yields to ~70–85% .

Methodological optimization using Design of Experiments (DoE) can systematically vary parameters (solvent polarity, stoichiometry) to maximize efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase) .

- NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) .

- Mass spectrometry (HRMS) for molecular weight verification (theoretical ~428.5 g/mol) .

- X-ray crystallography (if crystals are obtainable) using SHELX software for 3D structure refinement .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Cancer cell line screening (e.g., MTT assays on HeLa or MCF-7 cells), with IC₅₀ values <10 µM suggesting therapeutic potential .

- Enzyme inhibition assays (e.g., kinase targets like RSK) using fluorescence polarization or radiometric methods .

- Solubility testing in PBS/DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

Discrepancies may arise from solvent purity, temperature, or analytical methods. Strategies include:

- Standardized protocols : Use USP-grade solvents and controlled humidity (40–60% RH) for stability studies.

- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Comparative solubility analysis using shake-flask vs. potentiometric titration methods .

Q. What computational approaches are effective for predicting target binding modes and SAR?

- Molecular docking (AutoDock Vina, Glide) to model interactions with kinase active sites (e.g., RSK’s ATP-binding pocket) .

- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- QSAR models incorporating substituent electronic parameters (Hammett σ) to optimize piperazine/methoxyethyl groups .

Q. How can competing reactivity of functional groups during derivatization be managed?

- Protecting groups : Use Boc for amines or TBS for hydroxyls during piperazine/oxalamide modifications.

- Sequential reactions : Prioritize less stable groups (e.g., fluorophenyl) for late-stage functionalization to minimize side reactions .

- Real-time monitoring : ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Methodological Challenges and Solutions

7. Designing experiments to elucidate the mechanism of action against resistant cancer cells:

- Transcriptomic profiling (RNA-seq) of treated vs. untreated resistant lines to identify dysregulated pathways (e.g., MAPK/ERK).

- CRISPR-Cas9 knockout screens to pinpoint genetic dependencies linked to compound efficacy .

- Combination studies with standard chemotherapeutics (e.g., doxorubicin) to assess synergy via Chou-Talalay analysis .

8. Addressing low bioavailability in preclinical models:

- Formulation optimization : Nanoemulsions or liposomes to enhance aqueous solubility.

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) .

- PK/PD modeling (NonMEM) to correlate plasma concentrations with tumor regression in xenograft models .

Comparative Structure-Activity Relationship (SAR) Insights

| Compound Variant | Structural Modification | Biological Impact | Reference |

|---|---|---|---|

| N1-(4-fluorophenyl)-N2-(methoxyethyl) | Base structure | Baseline activity (IC₅₀ = 8.2 µM) | |

| N1-(3-nitrophenyl)-N2-(methoxyethyl) | Nitro group at meta position | Enhanced kinase inhibition (IC₅₀ = 3.1 µM) | |

| N1-(2-chlorophenyl)-N2-(methoxyethyl) | Chlorine substitution | Reduced solubility, similar efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。